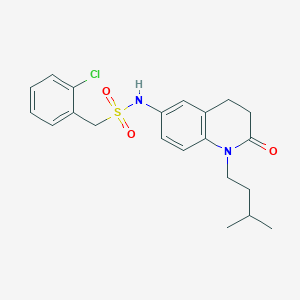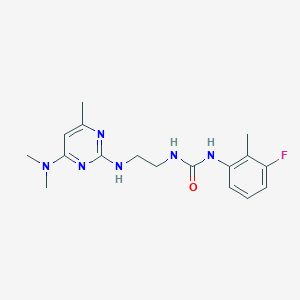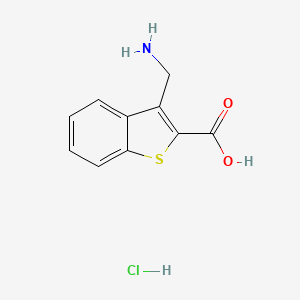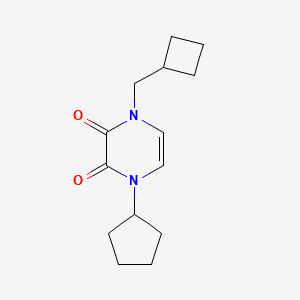![molecular formula C13H19NO B2816009 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol CAS No. 2140573-09-5](/img/structure/B2816009.png)
2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as JNJ-10181457 and has been studied extensively for its therapeutic properties.
Scientific Research Applications
Tandem Carbolithiation/Cyclization
Robinson, Cronin, and Jones (1997) describe a novel route to cyclobutane derivatives through tandem carbolithiation/cyclization of oxazolines, which may be related to the synthesis pathway of compounds like “2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol” (Robinson, Cronin, & Jones, 1997).
Enantioselective Addition Catalyzed by Amino Alcohols
Asami et al. (2015) explore the enantioselective addition of diethylzinc to aldehydes catalyzed by amino alcohols derived from (R)-1-phenylethylamine, indicating potential synthetic applications of related compounds (Asami et al., 2015).
Photoreduction of Cycloalkanecarbaldehydes
Funke and Cerfontain (1976) studied the photoreduction of cycloalkanecarbaldehydes in propan-2-ol, detailing the chemical processes and potential applications in synthesizing alcohol derivatives (Funke & Cerfontain, 1976).
Atom-Economic Synthesis
Wang et al. (2018) report on an atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted cycloaddition/nucleophilic addition cascade, showcasing the utility in constructing complex molecular architectures (Wang et al., 2018).
Antimicrobial Activity of Cyclobutane Derivatives
Koca et al. (2005) synthesized novel benzofuran derivatives incorporating cyclobutane moieties and evaluated their antimicrobial activity, highlighting potential therapeutic applications (Koca et al., 2005).
properties
IUPAC Name |
2-(4-propan-2-ylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)10-3-5-11(6-4-10)14-12-7-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMKSMECCOPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B2815935.png)





![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2815944.png)


![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)
